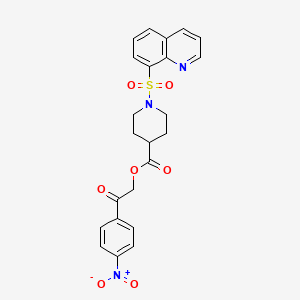

2-(4-Nitrophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

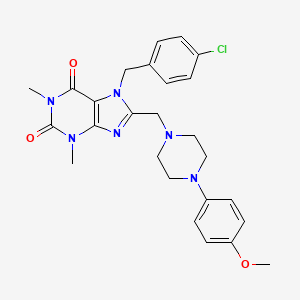

This compound is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a quinolinylsulfonyl group, and a piperidinecarboxylate group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitrophenyl, quinolinylsulfonyl, and piperidinecarboxylate groups. Each of these groups could potentially participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, the nitrophenyl group could contribute to the compound’s reactivity, and the piperidinecarboxylate group could influence its solubility .Applications De Recherche Scientifique

Molecular Structure and Synthesis Applications

Research on quinolinones, a class of bicyclic organic compounds related to the chemical structure of interest, has indicated their utility as versatile building blocks in pharmacy, medicine, physics, and engineering due to the adaptability of their molecular structures with different ligands. The study of novel quinolinone structures, including derivatives with bromine and nitrobenzyl ligands, has provided insights into their synthesis, characterization, and the evaluation of crystallographic structures, demonstrating their application in developing new materials and compounds with specific desired properties (Michelini et al., 2019).

Crystallography and Molecular Docking

Further investigations into novel quinolone derivatives have elucidated their crystal structures and molecular docking studies, revealing the potential of these compounds in antimicrobial applications. Such studies provide critical insights into the molecular interactions that underlie the bioactivity of these compounds, facilitating the design of more effective therapeutic agents (Desai et al., 2017).

Modulation of Oxidative Damage

Research into piperidine nitroxides, which share structural motifs with the compound of interest, has explored their potential as therapeutic agents due to their ability to modulate oxidative damage in biological systems. This research area is particularly relevant in the context of diseases where oxidative stress plays a critical role, highlighting the therapeutic potential of these compounds in medicine (Dragutan & Mehlhorn, 2007).

Electrophilic Substitution and Aminolysis

The study of the aminolysis of sulfamate esters and related reactions in non-aqueous solvents has provided evidence consistent with concerted E2-type mechanisms. These findings are relevant for the development of novel synthetic pathways in organic chemistry, offering insights into the reactivity and potential applications of nitrophenyl compounds and their derivatives in synthesizing new chemical entities (Spillane et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O7S/c27-20(16-6-8-19(9-7-16)26(29)30)15-33-23(28)18-10-13-25(14-11-18)34(31,32)21-5-1-3-17-4-2-12-24-22(17)21/h1-9,12,18H,10-11,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUZPEBEVGEOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-2-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2760576.png)

![4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760580.png)

![N-(cyclopropylmethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2760582.png)